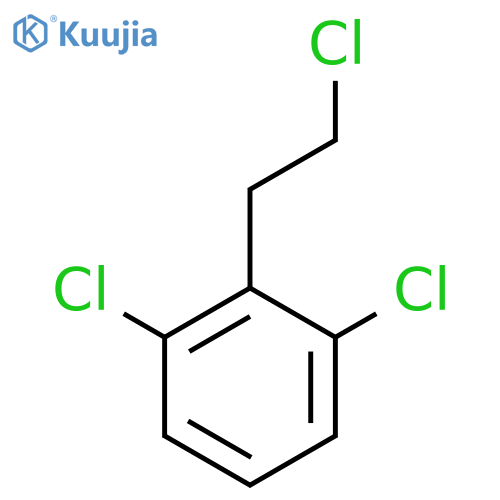

Cas no 958027-87-7 (1,3-Dichloro-2-(2-chloroethyl)-benzene)

958027-87-7 structure

商品名:1,3-Dichloro-2-(2-chloroethyl)-benzene

1,3-Dichloro-2-(2-chloroethyl)-benzene 化学的及び物理的性質

名前と識別子

-

- 1,3-dichloro-2-(2-chloroethyl) benzene

- 1,3-dichloro-2-(2-chloroethyl)benzene

- Benzene,1,3-dichloro-2-(2-chloroethyl)-

- Benzene, 1,3-dichloro-2-(2-chloroethyl)-

- 1,3-Dichloro-2-(2-chloroethyl)-benzene

-

- インチ: 1S/C8H7Cl3/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2

- InChIKey: VXFHBHKYFGRDLX-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC=C(C=1CCCl)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 106

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 0

1,3-Dichloro-2-(2-chloroethyl)-benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B488928-50mg |

1,3-Dichloro-2-(2-chloroethyl)-benzene |

958027-87-7 | 50mg |

$ 135.00 | 2022-06-07 | ||

| Enamine | EN300-1250400-2.5g |

1,3-dichloro-2-(2-chloroethyl)benzene |

958027-87-7 | 95% | 2.5g |

$1428.0 | 2023-05-25 | |

| Enamine | EN300-1250400-10.0g |

1,3-dichloro-2-(2-chloroethyl)benzene |

958027-87-7 | 95% | 10g |

$3131.0 | 2023-05-25 | |

| Enamine | EN300-1250400-0.25g |

1,3-dichloro-2-(2-chloroethyl)benzene |

958027-87-7 | 95% | 0.25g |

$361.0 | 2023-05-25 | |

| Enamine | EN300-1250400-1.0g |

1,3-dichloro-2-(2-chloroethyl)benzene |

958027-87-7 | 95% | 1g |

$728.0 | 2023-05-25 | |

| Enamine | EN300-1250400-5.0g |

1,3-dichloro-2-(2-chloroethyl)benzene |

958027-87-7 | 95% | 5g |

$2110.0 | 2023-05-25 | |

| 1PlusChem | 1P01FCMC-5g |

Benzene, 1,3-dichloro-2-(2-chloroethyl)- |

958027-87-7 | 95% | 5g |

$2670.00 | 2024-04-19 | |

| Aaron | AR01FCUO-100mg |

Benzene, 1,3-dichloro-2-(2-chloroethyl)- |

958027-87-7 | 95% | 100mg |

$372.00 | 2025-03-10 | |

| Enamine | EN300-1250400-250mg |

1,3-dichloro-2-(2-chloroethyl)benzene |

958027-87-7 | 95.0% | 250mg |

$361.0 | 2023-10-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648842-10g |

1,3-Dichloro-2-(2-chloroethyl)benzene |

958027-87-7 | 98% | 10g |

¥21772.00 | 2024-04-23 |

1,3-Dichloro-2-(2-chloroethyl)-benzene 関連文献

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

958027-87-7 (1,3-Dichloro-2-(2-chloroethyl)-benzene) 関連製品

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1189426-16-1(Sulfadiazine-13C6)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量